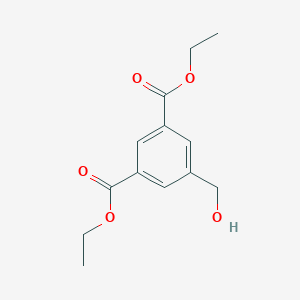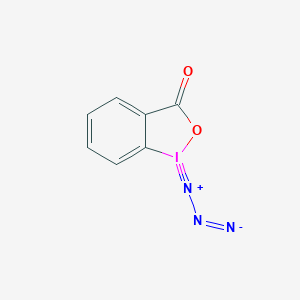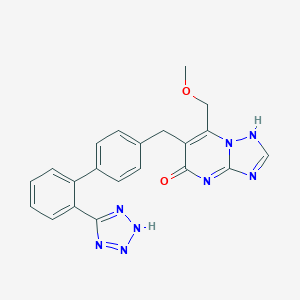
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it has been reported to exert its therapeutic effects by modulating various signaling pathways and enzymes in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can modulate the levels of various neurotransmitters and hormones in the body. It has also been reported to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its high purity and yield. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
Could include studying its effects on specific enzymes and signaling pathways, testing its efficacy in animal models, and exploring its potential for drug development.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 2-(4-bromomethylphenyl)-1H-tetrazole with 6-chloro-7-methoxymethyl-1,2,4-triazolo[1,5-a]pyrimidin-5(4H)-one in the presence of a palladium catalyst. This method has been reported to yield the desired compound in high purity and yield.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders, cardiovascular diseases, and cancer.
Propiedades
Número CAS |
168152-85-0 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C21H18N8O2 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
7-(methoxymethyl)-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H18N8O2/c1-31-11-18-17(20(30)24-21-22-12-23-29(18)21)10-13-6-8-14(9-7-13)15-4-2-3-5-16(15)19-25-27-28-26-19/h2-9,12H,10-11H2,1H3,(H,22,23,24,30)(H,25,26,27,28) |
Clave InChI |
QBARSNQPRQXTGO-UHFFFAOYSA-N |
SMILES isomérico |
COCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
COCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
COCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



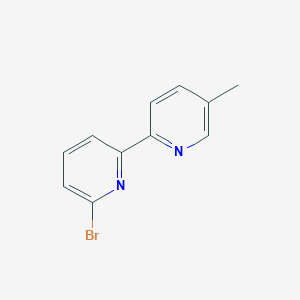
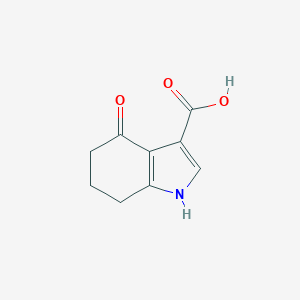
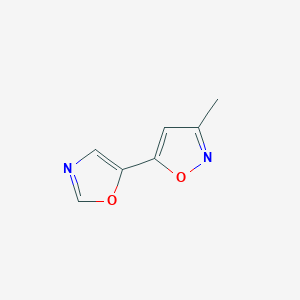
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
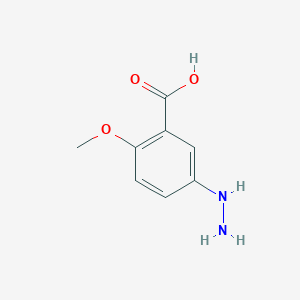
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
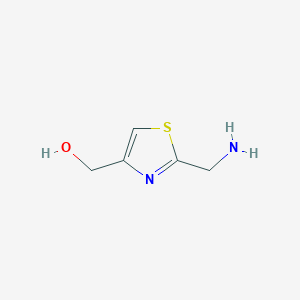
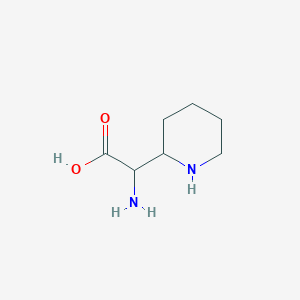
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
